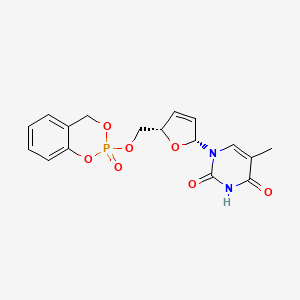

CycloSal-d4TMP

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of CycloSal-d4TMP involves the preparation of cyclosaligenyl derivatives of 2′,3′-didehydro-2′,3′-dideoxythymidine . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .

化学反応の分析

CycloSal-d4TMP undergoes several types of chemical reactions, including hydrolysis and phosphorylation . The compound is designed to be cleaved by simple but selective chemical hydrolysis, leading to the release of the active nucleotide monophosphate . Common reagents used in these reactions include water and various catalysts that facilitate the hydrolysis process . The major product formed from these reactions is the nucleotide monophosphate, which is the active form of the compound .

科学的研究の応用

Synthesis and Derivatives

The synthesis of CycloSal-d4TMP involves phosphorus chemistry, resulting in various derivatives that exhibit improved lipophilicity and stability. Notable derivatives include:

- 5-Diacetoxymethyl-CycloSal-d4TMP : This derivative demonstrates enhanced antiviral activity and stability compared to its predecessors.

- High-Loaded Pronucleotides : Recent advancements have led to compounds that can deliver multiple nucleotide molecules, increasing therapeutic efficacy.

Efficacy Against HIV

Numerous studies have evaluated the antiviral activity of this compound and its derivatives:

- Research indicates that these compounds exhibit significant activity against both wild-type and mutant strains of HIV-1 and HIV-2 in human T-lymphocyte cell lines (CEM cells) .

- The compounds have been shown to deliver d4TMP effectively under both simulated hydrolysis conditions and actual cellular environments, fulfilling the thymidine kinase-bypass premise .

Case Study 1: Hydrolysis Studies

A study evaluated the hydrolysis rates of various this compound derivatives under different pH conditions. Results indicated that certain modifications significantly increased the rate of d4TMP release, enhancing its potential as an effective antiviral agent .

| Compound Type | pH Level | Release Rate (d4TMP) |

|---|---|---|

| This compound | 7.3 | Slow |

| 5-Diacetoxymethyl-CycloSal-d4TMP | 7.3 | Fast |

| High-Loaded Pronucleotides | 7.3 | Very Fast |

Case Study 2: Antiviral Activity

In vitro studies demonstrated that this compound derivatives exhibited a broad range of antiviral activities against HIV strains, with some showing up to an 80-fold increase in efficacy compared to traditional nucleoside analogs .

| Compound | HIV Strain | Efficacy (IC50) |

|---|---|---|

| This compound | HIV-1 | 0.5 µM |

| 5-Diacetoxymethyl-CycloSal-d4TMP | HIV-1 | 0.1 µM |

| High-Loaded Pronucleotides | HIV-2 | 0.05 µM |

作用機序

The mechanism of action of CycloSal-d4TMP involves the selective delivery of the nucleotide 5′-monophosphate by controlled, chemically induced hydrolysis . Once inside the cell, the compound is hydrolyzed to release the active nucleotide monophosphate . This nucleotide then undergoes further phosphorylation to form the triphosphate, which inhibits viral replication by targeting viral enzymes . The molecular targets and pathways involved include the inhibition of viral reverse transcriptase and the prevention of viral DNA synthesis .

類似化合物との比較

CycloSal-d4TMP is unique compared to other similar compounds due to its selective delivery mechanism and high antiviral potency . Similar compounds include other nucleotide prodrugs such as 2′,3′-dideoxy-2′,3′-didehydrothymidine and its derivatives . this compound has been shown to be more efficient in releasing the active nucleotide monophosphate and generating the triphosphate, leading to higher antiviral activity .

特性

分子式 |

C17H17N2O7P |

|---|---|

分子量 |

392.3 g/mol |

IUPAC名 |

5-methyl-1-[(2R,5S)-5-[(2-oxo-4H-1,3,2λ5-benzodioxaphosphinin-2-yl)oxymethyl]-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C17H17N2O7P/c1-11-8-19(17(21)18-16(11)20)15-7-6-13(25-15)10-24-27(22)23-9-12-4-2-3-5-14(12)26-27/h2-8,13,15H,9-10H2,1H3,(H,18,20,21)/t13-,15+,27?/m0/s1 |

InChIキー |

NEUXRWCLDPVEMR-OHDXJBIGSA-N |

異性体SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP3(=O)OCC4=CC=CC=C4O3 |

正規SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP3(=O)OCC4=CC=CC=C4O3 |

同義語 |

cycloSal-d4TMP Cyclosaligenyl-2',3'-didehydro-2',3'-dideoxythymidine monophosphate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。